molecular formula C13H14N2O3 B1462803 Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate CAS No. 1048917-51-6

Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate

Cat. No.: B1462803
CAS No.: 1048917-51-6
M. Wt: 246.26 g/mol
InChI Key: XOQINGIZWOMZEA-UHFFFAOYSA-N
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Description

Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate is a complex organic compound with a unique structure that includes an oxazole ring, a benzoate ester, and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the oxazole ring through a cyclization reaction, followed by the introduction of the aminomethyl group and the esterification of the benzoic acid derivative. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound, such as reducing the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-(aminomethyl)benzoate: This compound shares the aminomethyl and benzoate ester groups but lacks the oxazole ring.

    4-(Aminomethyl)benzoic acid methyl ester: Similar to the above, it lacks the oxazole ring but has similar functional groups.

Uniqueness

The presence of the oxazole ring in Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate distinguishes it from similar compounds, providing unique chemical properties and potential biological activities. This structural feature may enhance its binding affinity to specific molecular targets and increase its versatility in various applications.

Properties

IUPAC Name

methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-8-11(7-14)15-12(18-8)9-3-5-10(6-4-9)13(16)17-2/h3-6H,7,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOQINGIZWOMZEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(=O)OC)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate
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Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate
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Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate
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Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate
Reactant of Route 5
Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate
Reactant of Route 6
Methyl 4-[4-(aminomethyl)-5-methyl-1,3-oxazol-2-yl]benzoate

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